3-(Hydroxymethyl)picolinic acid
Overview
Description
3-(Hydroxymethyl)picolinic acid is an organic compound with the molecular formula C7H7NO3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a hydroxymethyl group attached to the third position of the pyridine ring. It has a molecular weight of 153.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)picolinic acid typically involves the hydroxymethylation of picolinic acid. One common method is the reaction of picolinic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)picolinic acid.
Reduction: 3-Methylpicolinic acid.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Hydroxymethyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in biological systems, particularly in metal ion chelation.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a chelating agent for metal ions in the treatment of metal poisoning.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)picolinic acid involves its ability to chelate metal ions. The hydroxymethyl group and the carboxylic acid group can coordinate with metal ions, forming stable complexes. This chelation can disrupt metal ion homeostasis in biological systems, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: The parent compound, which lacks the hydroxymethyl group.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness
3-(Hydroxymethyl)picolinic acid is unique due to the presence of the hydroxymethyl group, which enhances its ability to form stable metal ion complexes compared to picolinic acid. This makes it particularly useful in applications requiring strong metal ion chelation .
Properties
IUPAC Name |
3-(hydroxymethyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-2-1-3-8-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBJYRPOZXOUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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